(1S,2R)-1-Amino-2-ethenylcyclopropane-1-carboxylic acid
Description
(1S,2R)-1-Amino-2-ethenylcyclopropane-1-carboxylic acid is a cyclopropane-derived amino acid characterized by a strained cyclopropane ring, an amino group at the C1 position, and an ethenyl (vinyl) substituent at C2. The stereochemistry (1S,2R) is critical for its interaction with biological targets, as demonstrated in molecular docking studies comparing similar ethylene biosynthesis inhibitors .
Properties
CAS No. |
208941-76-8 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1S,2R)-1-amino-2-ethenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4-,6-/m0/s1 |
InChI Key |
GALLMPFNVWUCGD-NJGYIYPDSA-N |
Isomeric SMILES |
C=C[C@H]1C[C@]1(C(=O)O)N |
Canonical SMILES |
C=CC1CC1(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of 1-Amino-2-vinylcyclopropane Carboxylic Acid Amide
One prominent preparation route involves the hydrolysis of the corresponding amide precursor, 1-amino-2-vinylcyclopropane carboxylic acid amide, or its salts. This method is described in patent literature and involves the following key steps:
- Starting Material: 1-Amino-2-vinylcyclopropane carbonitrile or its salt.
- Hydrolysis Conditions: The hydrolysis reaction is typically carried out by stirring the amide in the presence of water and an organic solvent such as alcohols (methanol, ethanol, isopropanol), ethers (tetrahydrofuran, diethyl ether), esters (ethyl acetate), or halogenated hydrocarbons (dichloromethane, chloroform).
- Temperature and Time: Reaction temperatures range from 0 to 180°C, with a preferred range of 55 to 100°C, and reaction times vary from 0.1 to 72 hours.
- Acid Salts Formation: The product can be isolated as various acid salts, including hydrochloric acid, sulfuric acid, nitric acid, acetic acid, and others, which are inexpensive and easy to handle.
- Outcome: This process yields 1-amino-2-vinylcyclopropane carboxylic acid or its salts, with control over optical purity by choosing appropriate reaction conditions and reagents.
| Parameter | Conditions/Options |
|---|---|
| Solvents | Water + methanol, ethanol, THF, diethyl ether, DCM |
| Temperature | 0–180°C (preferably 55–100°C) |
| Reaction Time | 0.1–72 hours |
| Acids for Salt | HCl, H2SO4, HNO3, Acetic acid, others |
| Notes | Higher temperature or longer time may be needed vs. carbonitrile hydrolysis |
This method is scalable and adaptable for industrial production, offering a balance between cost and purity.
Asymmetric Synthesis via Alkylation of Glycine Schiff Base Ni(II) Complexes
A concise asymmetric synthesis approach involves the alkylation of glycine equivalents, particularly glycine Schiff base Ni(II) complexes, which allows for:
- High Enantiomeric Excess (ee): Enantiomeric purity greater than 99% can be achieved.
- Key Reaction: Sequential SN2 and SN2′ alkylation steps introduce the vinyl and cyclopropane moieties with stereochemical control.
- Resolution: Use of chiral resolving agents such as di-p-toluoyl-(D)-tartaric acid enables chemical resolution to isolate the (1S,2R) enantiomer.
- Advantages: This route avoids chromatography, is relatively short and robust, and is suitable for laboratory-scale synthesis.
| Step | Description |
|---|---|
| Starting Material | Glycine Schiff base Ni(II) complex |
| Alkylation | Sequential SN2–SN2′ alkylation with vinyl electrophiles |
| Resolution Agent | di-p-toluoyl-(D)-tartaric acid |
| Enantiomeric Excess | >99% |
| Purification | Crystallization, no chromatography required |
This method is well-documented in peer-reviewed literature and provides a reliable route to enantiomerically enriched (1S,2R)-1-amino-2-vinylcyclopropanecarboxylic acid derivatives.
Cyclopropanation of Alkenes Using Carbene Intermediates
Another synthetic strategy involves direct cyclopropanation of alkenes:
- Method: Treatment of alkenes with diazo compounds or ylides generates carbene intermediates that cyclopropanate the double bond.
- Stereochemical Control: Using chiral catalysts or auxiliaries allows for selective formation of the (1S,2R) isomer.
- Applications: This method is useful for constructing the strained cyclopropane ring with the vinyl substituent in place.
- Limitations: Requires careful optimization of catalysts and reaction conditions to maximize yield and stereoselectivity.
This approach is more common in research-scale synthesis and may require chromatographic purification.
Industrial Synthesis via Hydrocarbonylation Cyclization and Reduction
A patented industrial process describes a multi-step synthesis starting from nitroacetic acid esters and 1,2-dihaloethanes:
- Step 1: Hydrocarbonylation cyclization using catalysts such as wormwood salt or sodium carbonate in methylene dichloride solvent under reflux (80–120°C).
- Step 2: Nitro group reduction using tin dichloride in methanol or ethanol at 15–20°C.
- Step 3: Hydrolysis using sodium or potassium hydroxide in alcohol solvents at 70–90°C.
- Step 4: Purification by cooling and stirred crystallization using 95% ethanol.
| Step | Reagents/Catalysts | Conditions |
|---|---|---|
| Hydrocarbonylation | Nitroacetic acid ester + 1,2-dihaloethane; catalyst: wormwood salt or Na2CO3 | 80–120°C reflux in DCM |
| Nitro Reduction | Tin dichloride | 15–20°C in methanol/ethanol |
| Hydrolysis | NaOH or KOH | 70–90°C reflux in alcohol |
| Purification | 95% ethanol | Cooling stirred crystallization |
This route yields high-purity (1S,2R)-1-amino-2-vinylcyclopropanecarboxylic acid suitable for large-scale production.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Hydrolysis of Amide | 1-amino-2-vinylcyclopropane carboxylic acid amide | Hydrolysis in water/organic solvent | Scalable, cost-effective | Requires control of reaction time/temp |
| Asymmetric Alkylation of Glycine | Glycine Schiff base Ni(II) complex | SN2–SN2′ alkylation + resolution | High enantiomeric purity, chromatography-free | Multi-step, requires chiral agents |
| Cyclopropanation of Alkenes | Alkenes + diazo compounds or ylides | Carbene-mediated cyclopropanation | Direct ring formation | Catalyst optimization needed |
| Industrial Hydrocarbonylation Route | Nitroacetic acid ester + 1,2-dihaloethane | Cyclization, reduction, hydrolysis | High purity, industrial scale | Multi-step, uses heavy metals |
Research Findings and Perspectives
- The hydrolysis method is widely applied due to its simplicity and adaptability to various solvent systems and acid salts, allowing for efficient isolation of the target amino acid in salt forms that enhance stability and handling.
- Asymmetric synthesis via glycine Schiff base complexes offers excellent stereochemical control and is preferred in pharmaceutical research where enantiopurity is critical.
- Cyclopropanation methods provide a direct synthetic route but often require sophisticated catalysts and may have lower stereoselectivity without chiral auxiliaries.
- Industrial processes emphasize cost-effectiveness and scalability, often combining multiple reaction steps with classical organic transformations such as reduction and hydrolysis to achieve high purity products.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, (1S,2R)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropanecarboxylic acid, 1-amino-2-ethyl- derivatives.
Scientific Research Applications
Antiviral Agents
One of the primary applications of (1S,2R)-1-amino-2-ethenylcyclopropane-1-carboxylic acid is as an intermediate in the synthesis of antiviral drugs, particularly for treating Hepatitis C. Research indicates that derivatives of this compound can inhibit the NS3/4A protease of the Hepatitis C virus, demonstrating significant antiviral activity. This has led to its development as a therapeutic agent aimed at combating Hepatitis C infections .
Antibiotics and Antitumor Drugs
The compound has also been identified as a lead structure for antibiotic and antitumor drug development. Its ability to function as an inhibitor of pyridoxal-phosphate dependent enzymes positions it as a candidate for creating new therapeutic options against various pathogens and cancer cells .
Case Study: Development of Antiviral Agents
A notable study published in Drugs of the Future highlighted the efficacy of (1S,2R)-1-amino-2-ethenylcyclopropane-1-carboxylic acid derivatives against Hepatitis C. The research demonstrated that compounds with this structure exhibit high potency in inhibiting viral replication, making them promising candidates for further clinical development .
| Study Reference | Target Virus | Inhibition Mechanism | Efficacy |
|---|---|---|---|
| Drugs of the Future (2009) | Hepatitis C | Inhibition of NS3/4A protease | High antiviral activity |
Applications in Agrochemicals
The compound is also utilized in agrochemical formulations. Its derivatives are employed as herbicides and plant growth regulators, contributing to enhanced agricultural productivity. The optically active forms of this compound are particularly valuable due to their specific biological activities that can improve crop yield and resistance to pests .
Case Study: Agrochemical Development
Research has shown that (1S,2R)-1-amino-2-ethenylcyclopropane-1-carboxylic acid can be synthesized into effective agrochemical agents that promote plant growth while minimizing environmental impact. These compounds have been tested for their efficacy in various agricultural settings, demonstrating improved performance compared to traditional chemicals .
| Research Focus | Application | Outcome |
|---|---|---|
| Agrochemical Studies | Plant growth regulation | Enhanced crop yield |
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, (1S,2R)-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic Acid (ACC)
ACC (1-aminocyclopropane-1-carboxylic acid) is the direct precursor of ethylene in plants and lacks substituents beyond the amino and carboxylic acid groups. ACC is metabolized by ACC oxidase (ACO) to produce ethylene, while ethenyl-substituted analogs may act as competitive inhibitors by blocking the enzyme's active site .
(E)-1-Chloro-2-phenylcyclopropane-1-carboxylic Acid
This compound features a chloro substituent at C1 and a phenyl group at C2. Molecular docking studies suggest that phenyl-substituted derivatives exhibit stronger inhibition of ethylene biosynthesis compared to ethenyl analogs due to improved hydrophobic interactions .
Table 1: Key Structural and Functional Differences
Substituent Effects on Bioactivity
- Ethenyl vs. Phenyl : The ethenyl group in the target compound provides moderate steric bulk and π-bonding capability, whereas phenyl groups enhance hydrophobic binding but may reduce solubility.
- Trifluoromethyl Substitution: Analogs like (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 1211582-12-5) exhibit increased electronegativity and metabolic stability due to the CF₃ group, making them suitable for drug design .
- Chlorophenyl Derivatives : (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid (CAS 1181230-38-5) demonstrates how halogenation can enhance enzyme inhibition through halogen bonding .
Ester Derivatives and Prodrug Potential
Ethyl ester derivatives, such as (1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride (CAS 259214-56-7), are prodrug forms that improve membrane permeability. The ester moiety is hydrolyzed in vivo to release the active carboxylic acid .
Table 2: Physicochemical Properties of Selected Analogs
Ring Size and Conformational Flexibility
- Aziridine Derivatives : (2R)-aziridine-2-carboxylic acid-containing dipeptides exhibit distinct reactivity due to the smaller, more reactive aziridine ring, enabling covalent modification of biological targets .
Biological Activity
(1S,2R)-1-Amino-2-ethenylcyclopropane-1-carboxylic acid (often abbreviated as ACC) is a compound that has garnered attention in various fields of biological research, particularly in plant physiology and biochemistry. This article explores its biological activity, focusing on its role in ethylene biosynthesis, potential applications in agriculture, and findings from recent studies.
Overview of the Compound
- Chemical Name : (1S,2R)-1-Amino-2-ethenylcyclopropane-1-carboxylic acid
- Molecular Formula : C₆H₉NO₂
- CAS Number : 66582-72-7
- Molecular Weight : 127.14 g/mol
Ethylene Biosynthesis
ACC is a crucial precursor in the biosynthesis of ethylene, a plant hormone involved in various physiological processes such as fruit ripening, flower wilting, and stress responses. The conversion of ACC to ethylene is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO).
Recent studies have highlighted the significance of ACC in modulating ethylene levels under stress conditions. For instance, it has been shown to influence the expression of genes related to stress tolerance in plants like Arabidopsis thaliana .
In Silico Studies and Molecular Docking
In silico studies have been performed to evaluate the interaction of ACC with ACO enzymes. These studies utilized molecular docking techniques to predict binding affinities and interaction sites.
Key Findings from Molecular Docking Studies:
| Compound | ΔG (kcal/mol) | Binding Constant (Kb (M⁻¹)) |
|---|---|---|
| (1S,2R)-ACC | -6.2 | 3.53×10⁴ |
| Pyrazinoic Acid | -5.3 | 7.61×10³ |
| Methylcyclopropane | -3.1 | 0.188×10³ |
The data indicates that ACC exhibits a favorable binding affinity to ACO compared to other known inhibitors, suggesting its potential as a natural regulator of ethylene biosynthesis .
Case Study: Effects on Plant Growth
A study conducted on Arabidopsis thaliana demonstrated that exogenous application of ACC significantly enhanced ethylene production, which in turn promoted root elongation and leaf expansion under controlled conditions. The results indicated that ACC acts as a signaling molecule that can enhance growth responses during abiotic stress .
In Vitro Analyses
In vitro experiments have shown that ACC can effectively inhibit ACO activity when applied at certain concentrations. This inhibition was linked to reduced ethylene production under stress conditions, providing insights into its regulatory role in plant stress responses .
Applications in Agriculture
Given its role in ethylene biosynthesis, ACC has potential applications in agriculture:
- Fruit Ripening : Utilizing ACC to manage ripening processes can help synchronize harvest times and improve fruit quality.
- Stress Management : Enhancing plant resilience through ACC applications may lead to better crop yields under adverse environmental conditions.
Q & A
Q. What are the key synthetic routes for (1S,2R)-1-Amino-2-ethenylcyclopropane-1-carboxylic acid, and how does stereochemistry influence yield?
Answer: The synthesis of this compound typically involves cyclopropanation strategies and stereoselective functionalization. Key methods include:
- Chiral Auxiliary Approaches : Use of enantiomerically pure starting materials to control the (1S,2R) configuration. For example, asymmetric cyclopropanation of vinyl ethers with diazo compounds catalyzed by Rh(II) or Cu(I) complexes can yield the desired stereochemistry .
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates to isolate the (1S,2R) isomer, though this may require optimization to improve enantiomeric excess (ee) .
- Post-Functionalization : Introducing the amino and carboxylic acid groups via Curtius rearrangements or amidations after cyclopropane ring formation.
Stereochemical Influence : Minor deviations in reaction conditions (e.g., temperature, catalyst loading) can lead to epimerization or diastereomer formation. Chiral HPLC or polarimetry is critical for verifying stereochemical purity .
Q. What analytical techniques are most reliable for confirming the enantiomeric purity and structural integrity of this compound?
Answer:
- Chiral HPLC : Utilizes chiral stationary phases (e.g., cellulose- or amylose-derived columns) to separate enantiomers. Retention time comparisons with standards validate purity .
- X-ray Crystallography : Provides definitive proof of absolute configuration, especially when synthetic intermediates form stable crystals .
- NMR Spectroscopy : - and -NMR can detect diastereomeric impurities through splitting patterns, particularly in the cyclopropane ring protons (~δ 1.5–2.5 ppm) .
Advanced Research Questions
Q. How does (1S,2R)-1-Amino-2-ethenylcyclopropane-1-carboxylic acid interact with enzymatic targets, and what methodologies are used to study these interactions?
Answer: This compound’s cyclopropane ring and ethenyl group confer rigidity and mimic transition states in enzymatic reactions. Methodologies include:
- Kinetic Inhibition Assays : Measuring values against target enzymes (e.g., aminotransferases or decarboxylases) using spectrophotometric or fluorometric assays. For example, competitive inhibition can be assessed via Lineweaver-Burk plots .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes to active sites. The ethenyl group may form hydrophobic interactions, while the carboxylic acid participates in hydrogen bonding .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to elucidate interaction energetics .
Q. How can researchers resolve contradictory data regarding this compound’s biological activity across different studies?
Answer: Contradictions often arise from:
- Stereochemical Variability : Impurities in the (1S,2R) configuration (e.g., presence of (1R,2S) isomers) can alter activity. Validate purity via chiral HPLC and NMR before assays .
- Assay Conditions : Differences in pH, ionic strength, or cofactors (e.g., Mg) may modulate enzyme binding. Standardize protocols using buffers like Tris-HCl (pH 7.4–8.0) and include negative controls .
- Cellular Context : Membrane permeability or metabolic degradation (e.g., via esterases) varies across cell lines. Use radiolabeled analogs (e.g., -tagged compound) to track intracellular stability .
Q. What are the computational strategies for predicting the compound’s reactivity in novel synthetic or biological environments?
Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies for cyclopropane ring-opening reactions or nucleophilic attacks on the ethenyl group. Basis sets like B3LYP/6-31G(d) are commonly used .
- Molecular Dynamics (MD) Simulations : Models interactions with lipid bilayers or protein surfaces to predict bioavailability and off-target effects .
- QSAR Modeling : Correlates structural descriptors (e.g., LogP, polar surface area) with biological activity to guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
